molecular formula C3H7Br B572842 2-Bromopropane-1,1,1,2-d4 CAS No. 1219799-22-0

2-Bromopropane-1,1,1,2-d4

Cat. No. B572842
M. Wt: 127.017
InChI Key: NAMYKGVDVNBCFQ-VYMTUXDUSA-N
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Description

“2-Bromopropane-1,1,1,2-d4” is a variant of 2-Bromopropane, also known as isopropyl bromide and 2-propyl bromide . It is a halogenated hydrocarbon with the formula CH3CD2CD2Br . It is used for introducing the isopropyl functional group in organic synthesis .


Synthesis Analysis

2-Bromopropane is prepared by heating isopropanol with hydrobromic acid . For the conversion of 2-bromopropane to 1-bromopropane, it first undergoes an elimination reaction in the presence of alc.KOH to form propane. This propene is then reacted with HBr in the presence of peroxide. The propene follows anti-Markownikoff’s addition to form 1-bromopropane .


Molecular Structure Analysis

The molecular structure of 2-Bromopropane-1,1,1,2-d4 is represented by the linear formula CH3CD2CD2Br . The molecule has a molecular weight of 127.02 .


Chemical Reactions Analysis

In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .


Physical And Chemical Properties Analysis

2-Bromopropane-1,1,1,2-d4 has a density of 1.3±0.1 g/cm3 . It has a boiling point of 60.6±8.0 °C at 760 mmHg . The enthalpy of vaporization is 28.3±0.0 kJ/mol . The flash point is 19.4±0.0 °C .

Safety And Hazards

2-Bromopropane-1,1,1,2-d4 is a highly flammable liquid and vapor . It may cause damage to organs through prolonged or repeated exposure if inhaled . Containers can burst violently or explode when heated, due to excessive pressure build-up .

properties

IUPAC Name

2-bromo-1,1,1,2-tetradeuteriopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7Br/c1-3(2)4/h3H,1-2H3/i1D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMYKGVDVNBCFQ-VYMTUXDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromopropane-1,1,1,2-d4

Synthesis routes and methods

Procedure details

A mixture of propane (6.0 ml/minute) and bromine (Br2 0.30 ml/hour) was passed into a reactor (glass tube ID 0.38″, heating zone length 4″), which was heated to 270° C. The effluent was analyzed by GC/MS. 100% bromine conversion with 88.9% 2-bromopropane selectivity and 11.1% 1-bromopropane selectivity were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
100%
Yield
88.9%
Yield
11.1%

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